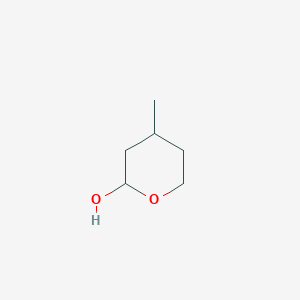
2-Hydroxy-4-methyltetrahydropyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyltetrahydropyran, also known as this compound, is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solvent for Organic Reactions
One of the primary applications of 2-hydroxy-4-methyltetrahydropyran is as a solvent in organic reactions. It has been shown to be effective in facilitating various synthetic processes, including:
- Radical Reactions: Its stability under radical conditions allows for efficient radical polymerization and other radical-based transformations.
- Grignard Reactions: It serves as an alternative solvent for Grignard reagents, which are sensitive to moisture and require non-polar solvents.
- Wittig Reactions: The compound can be utilized in Wittig reactions to synthesize alkenes from aldehydes or ketones.
Table 1 summarizes the types of reactions where this compound has been effectively used:
Green Chemistry Perspective
The use of this compound aligns with green chemistry principles due to its lower toxicity compared to traditional solvents like tetrahydrofuran (THF) and dichloromethane. Its hydrophobic nature makes it suitable for non-aqueous reactions while minimizing environmental impact.
Synthesis of Functional Polymers
Recent studies have explored the use of this compound in synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the development of materials with tailored properties, such as increased thermal stability and mechanical strength.
Flavor and Fragrance Industry
The compound is also utilized in the flavor and fragrance industry due to its pleasant odor profile. It can be found in formulations aimed at enhancing sensory experiences in consumer products.
Case Study 1: Radical Polymerization
In a study conducted by Kobayashi et al., this compound was employed as a solvent for radical polymerization reactions. The results demonstrated that the compound provided higher yields compared to traditional solvents, indicating its effectiveness in facilitating polymer formation under controlled conditions .
Case Study 2: Green Solvent Applications
Another research highlighted the use of this compound as a green solvent alternative in various organic syntheses. The study compared reaction rates and yields with conventional solvents, showing that this compound not only improved efficiency but also reduced environmental hazards associated with solvent disposal .
特性
CAS番号 |
18653-57-1 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC名 |
4-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3 |
InChIキー |
SMFZAIRMNYPZLI-UHFFFAOYSA-N |
SMILES |
CC1CCOC(C1)O |
正規SMILES |
CC1CCOC(C1)O |
同義語 |
2-Hydroxy-4-methyltetrahydropyran |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













